molecular formula C18H23NO B1207547 Bifemelane CAS No. 90293-01-9

Bifemelane

Número de catálogo B1207547
Número CAS: 90293-01-9
Peso molecular: 269.4 g/mol
Clave InChI: QSQQPMHPCBLLGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bifemelane, also known as 4-(O-benzylphenoxy)-N-methylbutylamine, is an antidepressant and cerebral activator. It is widely used in the treatment of cerebral infarction patients with depressive symptoms and senile dementia in Japan . It also is useful in the treatment of glaucoma .


Synthesis Analysis

A key intermediate of 2-benzylphenol was synthesized from benzyl alcohol and phenol by Claisen rearrangement reaction . The analog of bifemelane with a new structure was prepared by etherification, amination, and acidification reaction of the intermediate .


Molecular Structure Analysis

Bifemelane has a molecular formula of C18H23NO and a molar mass of 269.388 g/mol . Its structure includes a benzylphenoxy group attached to a N-methylbutylamine .

Aplicaciones Científicas De Investigación

Cellular Effects of Bifemelane

Bifemelane has been found to affect the intracellular calcium levels in human-origin astrocyte clonal cells. Specifically, bifemelane induced a dose-dependent increase in intracellular calcium concentration. This increase was partially retained in Ca2+-free medium and was blocked by 2-aminoethoxydiphenyl borate, an IP3-receptor blocker, suggesting the involvement of intracellular stores for Ca2+ increase. Additionally, bifemelane caused a dose-dependent ATP release, indicating a complex mechanism of action on cellular calcium dynamics (Yoshitoku Yoshida et al., 2006).

Effect on β-Endorphin-like Immunoreactivity

In a study on rats, bifemelane hydrochloride was shown to reduce plasma beta-endorphin-like immunoreactivity levels. The research indicated that bifemelane acts on the anterior pituitary to inhibit the release of beta-endorphin, a peptide with multiple physiological roles (T. Mitsuma et al., 2009).

Pharmacokinetics and Bioavailability

A study on the pharmacokinetics and bioavailability of bifemelane hydrochloride in healthy male volunteers revealed that the pharmacokinetic parameters of domestic and imported tablets showed no significant difference, indicating bioequivalence. This research helps in understanding the absorption and distribution of bifemelane in the human body (Z. Jing, 2000).

Synthesis and Structural Analysis

Research on the synthesis of bifemelane analogs using phase transfer catalysis has been conducted. This includes the preparation of key intermediates and determining the chemical structure of the synthetic compounds, contributing to the development of new bifemelane derivatives with potential therapeutic applications (Z. Jian, 2005).

Safety And Hazards

Bifemelane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

Propiedades

IUPAC Name

4-(2-benzylphenoxy)-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16/h2-6,9-12,19H,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQQPMHPCBLLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62232-46-6 (hydrochloride)
Record name Bifemelane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045663
Record name Bifemelane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bifemelane

CAS RN

90293-01-9
Record name Bifemelane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90293-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifemelane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifemelane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bifemelane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIFEMELANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4501GN13G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifemelane
Reactant of Route 2
Reactant of Route 2
Bifemelane
Reactant of Route 3
Reactant of Route 3
Bifemelane
Reactant of Route 4
Reactant of Route 4
Bifemelane
Reactant of Route 5
Reactant of Route 5
Bifemelane
Reactant of Route 6
Reactant of Route 6
Bifemelane

Citations

For This Compound
1,120
Citations
E Moryl, W Danysz, G Quack - Pharmacology & toxicology, 1993 - Wiley Online Library
… case of bifemelane it was … Bifemelane antidepressant‐like activity might be attributed to an enhancement of noradrenergic transmission. We suggested that amantadine and bifemelane …
Number of citations: 206 onlinelibrary.wiley.com
KI SAITO, S HONDA, M EGAWA… - The Japanese Journal of …, 1985 - jstage.jst.go.jp
Bifemelane hydrocholride(MCI-2016) increased high K+-evoked acetylcholine (ACh) release from cortical and hippocampal slices of rats. The increasing effect of MCI-2016 was …
Number of citations: 20 www.jstage.jst.go.jp
KI SAITO, S HONDA, M EGAWA… - The Japanese Journal of …, 1985 - jstage.jst.go.jp
… The cerebral protective effect of bifemelane hydrochloride(MCI-201 6, 4-(o-benzyl phenoxy)-N-methylbutylamine hydro chloride) on survival time in bilaterally carotid-artery Iigated M. …
Number of citations: 11 www.jstage.jst.go.jp
KI SAITO, S HONDA, A TOBE… - The Japanese Journal of …, 1985 - jstage.jst.go.jp
… Our recent investigations indicated that bifemelane hydrochloride(MCI-2016) 1) improved the scopolamine-induced amnesia (1 and A. Tobe et al., unpublished data) 2) protected the …
Number of citations: 53 www.jstage.jst.go.jp
M Naoi, Y Nomura, R Ishiki, H Suzuki… - Journal of …, 1988 - Wiley Online Library
4‐(O‐Benzylphenoxy)‐N‐methylbutylamine (Bifemelane, BP‐N‐methylbutylamine), a new psychotropic drug, was found to inhibit monoamine oxidase (MAO) in human brain …
Number of citations: 31 onlinelibrary.wiley.com
I Miyazaki, E Iwata-Ichikawa, M Asanuma, M Iida… - Neurochemical …, 1999 - Springer
… We also examined the effect of bifemelane on … uM bifemelane for 2 days reduced lipid peroxide formation to approximately 54% of the control group. Our results suggest that bifemelane …
Number of citations: 7 link.springer.com
Y Kitamura, T Ohnuki, Y Nomura - The Japanese Journal of …, 1991 - jstage.jst.go.jp
… cerebral cholinergic system in the effects of bifemelane hydrochloride. We here examined the effects of single and re peated administration of bifemelane hydro chloride on specific [3H]…
Number of citations: 11 www.jstage.jst.go.jp
S KOBAYASHI, S IIDA, H SAKAI, E UCHIDA… - … /Japanese Journal of …, 1991 - jstage.jst.go.jp
The comparison of pharmacokinetics of bifemelane hydrochloride (BFM) was studied in the young and the elderly. BFM (50 mg) was administered orally after breakfast to young healthy …
Number of citations: 4 www.jstage.jst.go.jp
Y Kondo, N Ogawa, M Asanuma, K Matsuura… - Neuroscience …, 1996 - Elsevier
… Repeated administration of bifemelane hydrochloride (15 mg/… these findings suggest that bifemelane hydrochloride is useful … oral administration of bifemelane hydrochloride on changes …
Number of citations: 21 www.sciencedirect.com
T Egashira, F Takayama, Y Yamanaka - Japanese journal of pharmacology, 1996 - Elsevier
… Administration of bifemelane significantly … of bifemelane or aniracetam also enhanced ChAT activity in the cortex, hippocampus and striatum. In particular, administration of bifemelane …
Number of citations: 45 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.